N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea
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Overview
Description
N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the urea moiety, and an aminomethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea can be achieved through several methods. One common approach involves the reaction of 3-(aminomethyl)benzylamine with phenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction can be represented as follows:
[ \text{3-(Aminomethyl)benzylamine} + \text{Phenyl isocyanate} \rightarrow \text{N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea} ]
Industrial Production Methods
In an industrial setting, the production of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl and aminomethyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Urea derivatives with modified functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted urea compounds with new functional groups attached to the phenyl or aminomethyl moieties.
Scientific Research Applications
N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of the phenyl and aminomethyl groups allows for specific interactions with target molecules, influencing pathways related to inflammation, cell proliferation, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(Aminomethyl)phenyl]methyl}-N’-methylurea
- N-{[3-(Aminomethyl)phenyl]methyl}-N’-ethylurea
- N-{[3-(Aminomethyl)phenyl]methyl}-N’-propylurea
Uniqueness
N-{[3-(Aminomethyl)phenyl]methyl}-N’-phenylurea is unique due to the presence of both the phenyl and aminomethyl groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[3-(aminomethyl)phenyl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c16-10-12-5-4-6-13(9-12)11-17-15(19)18-14-7-2-1-3-8-14/h1-9H,10-11,16H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIHMIYEZTHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656211 |
Source
|
Record name | N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91777-65-0 |
Source
|
Record name | N-{[3-(Aminomethyl)phenyl]methyl}-N'-phenylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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